molecular formula C18H16ClF3N2O2 B2381784 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034272-94-9

2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2381784
CAS No.: 2034272-94-9
M. Wt: 384.78
InChI Key: UGLJTTNOMHBVRU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure, which incorporates a chlorophenyl group and a trifluoromethylpyridinyloxy-pyrrolidine moiety, suggests potential as a key intermediate or scaffold for developing novel pharmacologically active compounds. Compounds with pyrrolidine and chlorophenyl motifs are frequently investigated for their activity within the central nervous system. For instance, research on structurally related molecules has shown that the pyrrolidine heterocycle can contribute to favorable interactions with biological targets and influence the compound's ability to cross the blood-brain barrier . Furthermore, the presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. This compound is particularly relevant for researchers exploring new ligands for G protein-coupled receptors (GPCRs). The molecular architecture is analogous to compounds studied as cannabinoid receptor 1 (CB1) antagonists or inverse agonists . Such research aims to develop potential therapeutics for metabolic conditions like diabetes and hepatic disorders, with a focus on creating peripherally acting compounds that minimize central nervous system side effects . The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-12(15)9-17(25)24-8-6-14(11-24)26-16-10-13(5-7-23-16)18(20,21)22/h1-5,7,10,14H,6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLJTTNOMHBVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Chlorophenyl Group: The final step involves coupling the trifluoromethyl-substituted pyridine with the chlorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibit significant anticancer activity. Studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The presence of the pyridine and chlorophenyl groups suggests potential antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial strains, indicating that this compound may also possess such activity .

Neuropharmacological Effects

Preliminary studies suggest that the compound may influence central nervous system (CNS) functions. The pyrrolidine structure is often associated with neuroactive properties, which could lead to applications in treating neurological disorders .

General Synthesis Approach

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the trifluoromethyl and chlorophenyl groups via electrophilic aromatic substitution.
  • Coupling reactions to attach the final ethanone moiety.

Case Study: Synthesis Optimization

In a recent study, researchers optimized the synthesis process by employing microwave-assisted techniques, significantly reducing reaction times and improving yields . This approach highlights the importance of modern synthesis methods in developing complex organic molecules efficiently.

Potential for Treating Metabolic Disorders

Given its structural similarity to known therapeutic agents, there is potential for This compound to be explored for treating metabolic disorders such as type 2 diabetes and obesity. Compounds targeting similar pathways have shown promise in clinical trials .

CNS Disorders

The neuropharmacological profile suggests that this compound could be investigated for its effects on cognitive functions and neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier is crucial for any CNS-active drug .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-(4-Chlorophenyl)-2-(3-pyridinyl)-1-{4-[4-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone (): Differs in the position of the chlorine atom (4- vs. 2-chlorophenyl), altering steric interactions and electronic distribution. The 4-chloro substituent may allow better planar alignment with hydrophobic receptor pockets, while the 2-chloro analog introduces ortho steric hindrance .

Heterocyclic Core Modifications

  • (R)-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone (): Substitutes the pyridine ring with a pyrimidine scaffold, altering hydrogen-bonding capacity and aromatic π-π stacking interactions.

Functional Group Differences

  • 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (): Features a chalcone backbone (propenone) instead of ethanone, enabling conjugation across the α,β-unsaturated ketone. This enhances UV absorption and redox activity, relevant in photodynamic applications . Hydroxyl groups on the phenyl ring increase hydrophilicity but may reduce membrane permeability compared to the chloro and CF₃ substituents in the target compound .

Structural and Functional Data Table

Compound Name Key Structural Features Hypothesized Impact on Properties
Target Compound 2-Chlorophenyl, pyrrolidinyl-CF₃-pyridinyloxy High lipophilicity (CF₃), moderate rigidity (pyrrolidine), steric hindrance (2-Cl)
2-(4-Chlorophenyl)-...piperazinyl}ethanone () 4-Chlorophenyl, piperazinyl-CF₃-phenyl Increased flexibility (piperazine), enhanced H-bonding, reduced steric hindrance (4-Cl)
(R)-2-Chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone () Pyrimidinyl-cyclopropylamino, pyrrolidinyl, Cl on ethanone Altered π-stacking (pyrimidine), metabolic stability (cyclopropyl), redirected Cl positioning
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone () Chalcone backbone, dihydroxyphenyl, pyridine Enhanced hydrophilicity (OH), redox activity (α,β-unsaturated ketone)

Research Implications

  • Target Compound : The combination of 2-chlorophenyl and CF₃-pyridinyloxy may optimize both lipophilicity and target selectivity, making it a candidate for central nervous system (CNS) drugs where blood-brain barrier penetration is critical .
  • Piperazinyl Analogs (): Greater flexibility could improve binding to flexible enzyme pockets but may reduce metabolic stability .
  • Pyrimidine Derivatives (): The pyrimidine scaffold’s hydrogen-bonding capability may enhance affinity for kinases or nucleic acid targets .

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS Number: 2034272-94-9) is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClF3N2OC_{18}H_{16}ClF_3N_2O, with a molecular weight of approximately 384.8 g/mol. Its structure features a chlorophenyl group, a pyridinyl moiety with a trifluoromethyl substituent, and a pyrrolidine ring, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with specific proteins and enzymes. The following mechanisms have been proposed for the activity of This compound :

  • Inhibition of Kinases : Many derivatives containing pyridine and pyrrolidine structures have been shown to inhibit various kinases involved in cancer cell proliferation.
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.
  • Modulation of Growth Factors : Similar compounds have been documented to interfere with growth factor signaling pathways, leading to reduced tumor growth.

Biological Activity Data

A summary of biological activity data for This compound is presented in the table below:

Activity Tested Concentration (µM) Effect Reference
Cytotoxicity (Cancer Cell Lines)10 - 100Significant inhibition of cell viability
Antimicrobial Activity5 - 50Moderate inhibition against Gram-positive bacteria
Enzyme InhibitionIC50 = 25Inhibition of specific kinases involved in cancer progression

Case Study 1: Anticancer Activity

In a study evaluating various derivatives for anticancer properties, This compound demonstrated significant cytotoxic effects against multiple cancer cell lines including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent for bacterial infections.

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